

Application Notes and Protocols: Assessing Cicaprost's Effect on Cytokine Release

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Compound of Interest

Compound Name: Cicaprost

Cat. No.: B3432103

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Introduction

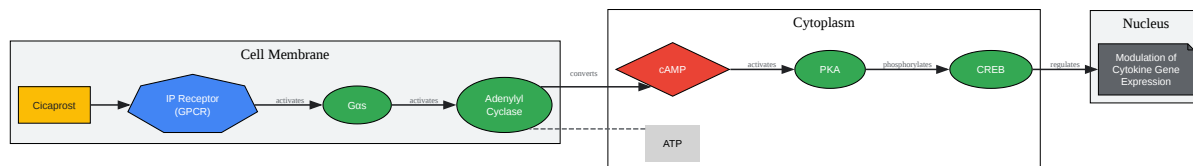
Cicaprost is a stable and orally active synthetic analogue of prostacyclin (PGI₂), a potent endogenous vasodilator and inhibitor of platelet aggregation.^[1] It exerts its biological effects primarily through the activation of the prostacyclin receptor (IP), a G-protein coupled receptor.^{[2][3][4]} Binding of **Cicaprost** to the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.^[3] This signaling cascade is associated with various cellular responses, including potent anti-inflammatory effects.^{[1][5]}

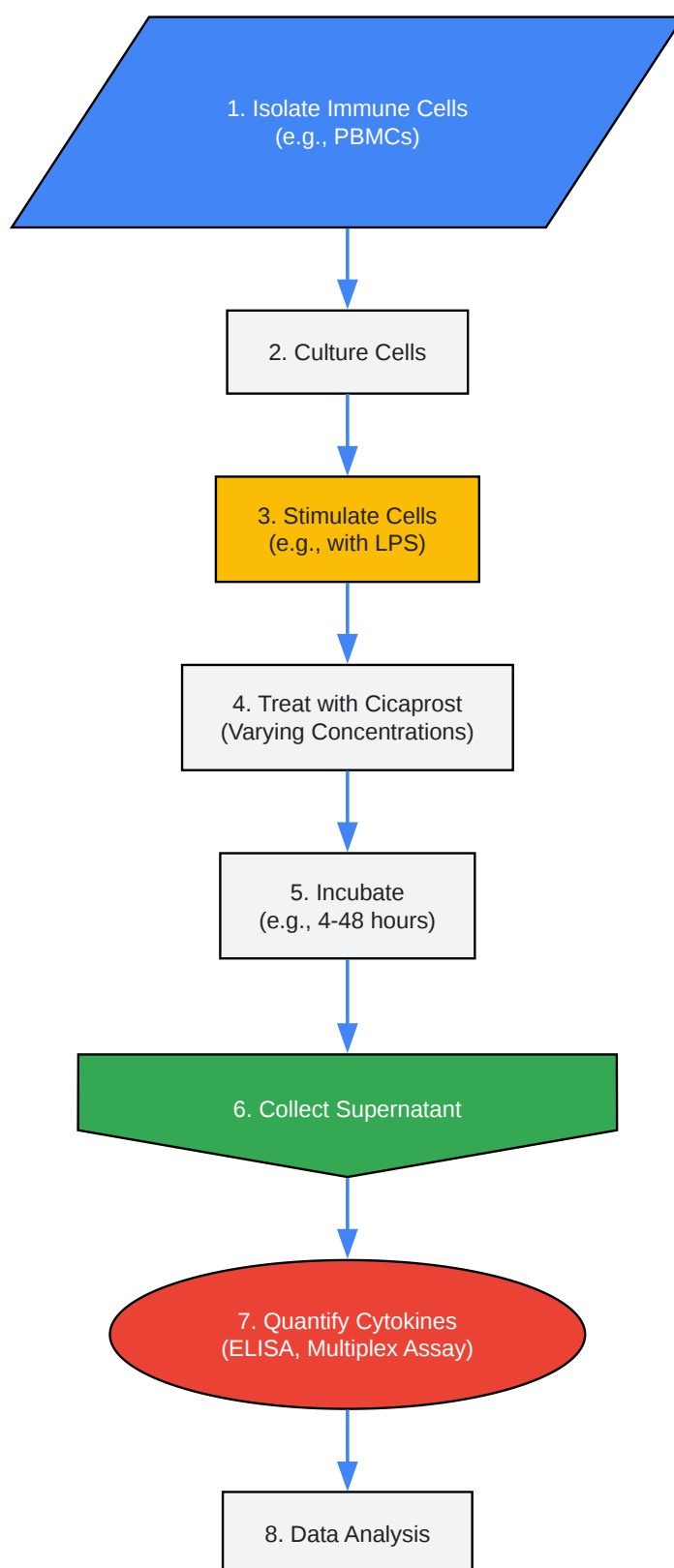
Cicaprost has been shown to modulate the release of various cytokines from immune cells. For instance, it can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-2 (IL-2), IL-4, IL-5, and IL-13 in various immune cell types.^{[5][6][7]} These application notes provide a comprehensive guide to designing and executing experiments to assess the impact of **Cicaprost** on cytokine release from immune cells.

Cicaprost Signaling Pathway

The primary mechanism of action for **Cicaprost** involves the activation of the IP receptor, which initiates a downstream signaling cascade culminating in the modulation of gene expression for

various cytokines.





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